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molecular formula C7H7N3O B3054677 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 61532-36-3

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No. B3054677
M. Wt: 149.15 g/mol
InChI Key: FROUKMDPBLJDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714009B2

Procedure details

To a solution of 2.80 g (22.7 mmol) of N3-methylpyridine-3,4-diamine in 125 mL of THF was added 4.42 g (27.3 mmol) of 1,1′-carbonyldiimidazole and the reaction was stirred overnight at room temperature. The reaction slurry was concentrated in vacuo to a volume of about 65 mL and cooled in a −10° C. bath, filtered, and the solids washed with 25 mL of THF. The solids were dried under high vacuum to give 2.35 g (69%) of the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[NH2:9].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>C1COCC1>[CH3:1][N:2]1[C:3]2[CH:4]=[N:5][CH:6]=[CH:7][C:8]=2[NH:9][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CNC=1C=NC=CC1N
Name
Quantity
4.42 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction slurry was concentrated in vacuo to a volume of about 65 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a −10° C. bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids washed with 25 mL of THF
CUSTOM
Type
CUSTOM
Details
The solids were dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(NC2=C1C=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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